molecular formula C17H14BrNO2 B5123854 8-[2-(4-bromophenoxy)ethoxy]quinoline

8-[2-(4-bromophenoxy)ethoxy]quinoline

Cat. No.: B5123854
M. Wt: 344.2 g/mol
InChI Key: KEPHFKKHUVFTPQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-[2-(4-bromophenoxy)ethoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-(4-bromophenoxy)ethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for quinoline derivatives often involve greener and more sustainable processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

8-[2-(4-bromophenoxy)ethoxy]quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[2-(4-bromophenoxy)ethoxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[2-(4-bromophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to various biological effects. The bromophenoxy group can enhance the compound’s binding affinity to certain proteins, influencing their activity and pathways involved in cellular processes .

Comparison with Similar Compounds

Similar compounds to 8-[2-(4-bromophenoxy)ethoxy]quinoline include other quinoline derivatives such as:

Properties

IUPAC Name

8-[2-(4-bromophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPHFKKHUVFTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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